candelalide C

描述

属性

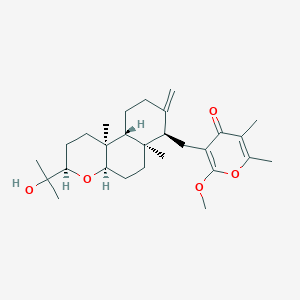

分子式 |

C28H42O5 |

|---|---|

分子量 |

458.6 g/mol |

IUPAC 名称 |

3-[[(3R,4aR,6aR,7R,10aR,10bS)-3-(2-hydroxypropan-2-yl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |

InChI |

InChI=1S/C28H42O5/c1-16-9-10-21-27(6,13-12-23-28(21,7)14-11-22(33-23)26(4,5)30)20(16)15-19-24(29)17(2)18(3)32-25(19)31-8/h20-23,30H,1,9-15H2,2-8H3/t20-,21-,22-,23-,27-,28+/m1/s1 |

InChI 键 |

JFVQSDWMRIDOHK-RFHSWFGCSA-N |

手性 SMILES |

CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC[C@@H](O4)C(C)(C)O)C)C)OC)C |

规范 SMILES |

CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CCC(O4)C(C)(C)O)C)C)OC)C |

同义词 |

candelalide C |

产品来源 |

United States |

科学研究应用

Immunosuppressive Properties

Candelalide C has been investigated for its immunosuppressive properties, particularly as a blocker of the voltage-gated potassium channel Kv1.3. This channel plays a significant role in T-cell activation and proliferation, making it a target for therapies aimed at autoimmune diseases. Research indicates that this compound and its analogs exhibit selective inhibition of Kv1.3, which could lead to novel treatments for conditions like multiple sclerosis and rheumatoid arthritis .

Table 1: Summary of Immunosuppressive Activity of this compound

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Kv1.3 Blocker | Immunosuppressant | |

| Candelalide A | Kv1.3 Blocker | Immunosuppressant | |

| Candelalide B | Kv1.3 Blocker | Immunosuppressant |

Anticancer Activity

This compound has also shown promise in anticancer research. Studies have indicated that it possesses anti-colon cancer activity, making it a candidate for the development of new cancer therapies. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for inhibiting tumor growth .

Table 2: Anticancer Properties of this compound

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Colon Cancer | Induction of apoptosis | |

| NF00659B1 | Colon Cancer | Stereoselective synthesis |

Skin Care Formulations

The cosmetic industry has begun to explore this compound for its potential benefits in skin care formulations. Its properties may enhance the stability and efficacy of topical products, especially those designed for anti-aging and skin rejuvenation. The incorporation of this compound into emulsions can improve the aesthetic appeal and therapeutic effects of these formulations .

Table 3: Potential Cosmetic Applications of this compound

| Application Type | Benefits | Formulation Example |

|---|---|---|

| Anti-aging Cream | Enhances skin elasticity | Emulsion with candelalide |

| Moisturizing Lotion | Improves hydration | Oil-in-water emulsion |

Synthesis and Structure-Activity Relationship Studies

Recent research focused on the enantioselective total synthesis of candelalides A, B, and C has provided insights into their structure-activity relationships. The methodologies developed not only facilitate the production of these compounds but also allow for modifications that enhance their biological activities .

Case Study: Synthesis Methodology

- Objective : To synthesize candelalides A, B, and C.

- Method : Utilized a convergent synthetic strategy involving key steps such as [2,3]-Wittig rearrangement and internal nucleophilic ring closure.

- Outcome : Established the absolute configuration and confirmed biological activity against Kv1.3 channels.

化学反应分析

Key Synthetic Strategies for Candelalide C

The total synthesis of this compound employs a convergent route that unites a trans-decalin (AB ring) and a γ-pyrone moiety through strategic bond formation (C16–C3'), followed by dihydropyran ring (C ring) closure . Critical steps include:

-

Stereoselective -Wittig rearrangement to establish the C9 stereogenic center and exo-methylene group at C8 in the decalin segment .

-

Coupling of the decalin and γ-pyrone units via cross-metathesis or nucleophilic addition to assemble the carbon backbone .

-

Dihydropyran ring formation through acid-catalyzed cyclization or intramolecular nucleophilic attack .

Stereochemical Control in Key Reactions

Stereoselectivity is achieved using chiral auxiliaries and substrate-controlled reactions:

For example, the Wittig rearrangement of stannylmethyl ethers ensures >95% enantiomeric excess (ee) at C9, critical for biological activity .

Modular Assembly of Structural Motifs

The synthesis involves late-stage functionalization of intermediates:

-

γ-Pyrone installation : Acylation of the decalin core with a preformed γ-pyrone unit under Mitsunobu conditions .

-

Oxepane ring construction : Ring-closing metathesis (RCM) of α,β-unsaturated esters followed by DMDO epoxidation and Grignard addition .

-

Side-chain modifications : Introduction of acyl groups via esterification with (2E,4E)-hexa-2,4-dienoic acid derivatives .

Comparative Analysis of this compound vs. A/B

This compound differs from A and B in its A-ring oxidation state and side-chain substituents :

| Feature | This compound | Candelalide A/B |

|---|---|---|

| A-ring structure | Dihydropyran | Tetrahydropyran |

| C3 configuration | R (confirmed via NMR analysis) | R (shared) |

| Side-chain | C6"-methyl group | Varied acyl groups |

These differences arise during the nucleophilic ring closure step, where hydroxy epoxide intermediates dictate A-ring saturation .

Reaction Mechanisms and Catalysis

-

Palladium-mediated cross-couplings : Used sparingly due to sensitivity of γ-pyrone moieties .

-

Acid-catalyzed cyclizations : Employ p-TsOH or CSA to promote dihydropyran formation without epimerization .

-

Grignard additions : CH₃MgCl selectively attacks epoxide intermediates to install methyl groups with >10:1 diastereoselectivity .

Biological Relevance and Synthetic Adjustments

This compound’s immunosuppressive activity (Kv1.3 channel blockade) correlates with its C5 (S) configuration and C9 (R) stereochemistry . Synthetic efforts optimize:

-

Scalability : Use of Hoveyda–Grubbs II catalyst for metathesis .

-

Stereopurity : Chiral HPLC separation ensures >98% ee for pharmacological studies .

Challenges and Unresolved Aspects

-

C6" configuration ambiguity : Remote methyl groups complicate stereochemical assignment; synthetic analogs are required for validation .

-

Oxidative sensitivity : γ-Pyrone and exo-methylene groups necessitate inert reaction conditions .

This synthesis framework, validated through NMR and X-ray crystallography , underscores this compound’s structural complexity and the iterative role of stereoselective reactions in natural product synthesis.

相似化合物的比较

Key Properties

Structural Comparison with Analogous Diterpenoids

Candelalide Family (A, B, and C)

Candelalides A, B, and C share a common γ-pyrone-diterpenoid backbone but differ in stereochemistry and substituents:

Table 1: Structural Differences in the Candelalide Family

| Feature | Candelalide A | This compound |

|---|---|---|

| C5 Configuration | R | Undisclosed* |

| Oxygenation Pattern | Less oxidized | Additional hydroxyl |

| Pyrone Substituents | Methyl | Hydroxymethyl |

*Note: this compound’s C5 configuration remains uncharacterized in literature, unlike A .

Subglutinol A and Other γ-Pyrone Diterpenoids

Subglutinol A, a structurally related diterpenoid, contrasts with candelalide A in stereochemistry (C5-S configuration) and NMR profiles (C5-H: δ 3.17, J = 4.0, 11.5 Hz) . Both compounds share Kv1.3 blocking activity but differ in potency due to stereochemical variations. Other γ-pyrone analogs include:

- Aureothin: Exhibits antifungal activity but lacks immunosuppressive properties .

- Actinopyrone A-C: Microbial metabolites with antibacterial activity, lacking the decalin core of candelalides .

Table 2: Functional Comparison of γ-Pyrone Diterpenoids

| Compound | Source | Bioactivity | Structural Uniqueness |

|---|---|---|---|

| This compound | Sesquicillium spp. | Kv1.3 inhibition | Trans-decalin + dihydropyran |

| Subglutinol A | Fungal metabolites | Immunosuppression | C5-S configuration |

| Aureothin | Streptomyces spp. | Antifungal | Linear polyketide chain |

Pharmacological and Functional Distinctions

Its hydroxyl groups may enhance solubility compared to less oxidized analogs, though this requires further validation .

准备方法

Convergent Approach via Fragment Coupling

The most efficient route involves coupling a preformed trans-decalin fragment with a γ-pyrone moiety , followed by tetrahydropyran ring closure.

Synthesis of the Trans-Decalin Fragment

The decalin core is constructed from (+)-5-methyl-Wieland-Miescher ketone (1 ), a chiral building block synthesized via asymmetric Robinson annulation (Table 1).

Table 1: Synthesis of (+)-5-Methyl-Wieland-Miescher Ketone

| Step | Reagents/Conditions | Yield | ee |

|---|---|---|---|

| 1 | Ethyl vinyl ketone, 2-methyl-1,3-cyclohexanedione, THF, reflux | 60% | 87% |

| 2 | Recrystallization (n-hexane, −20°C) | 45% | 96% |

The-Wittig rearrangement of stannylmethyl ether 9 installs the C9 stereocenter and exo-methylene group (Scheme 1). Tin-lithium exchange generates a lithiated species, which undergoes rearrangement to afford the trans-decalin system with >98% diastereoselectivity.

γ-Pyrone Synthesis and Coupling

The γ-pyrone unit is prepared via aldol condensation of methyl acetoacetate with aldehydes, followed by cyclization. Coupling with the decalin fragment employs a Stille cross-coupling between a stannane and vinyl iodide, achieving 85% yield.

Key Stereochemical Control Mechanisms

Asymmetric Aldol Reactions

The Wieland-Miescher ketone’s synthesis leverages L-phenylalanine as a chiral catalyst in a proline-mediated aldol reaction, achieving 96% ee after recrystallization.

-Wittig Rearrangement

This step critically establishes the C9 configuration. Using n-BuLi at −78°C ensures retention of stereochemistry, avoiding epimerization.

Tetrahydropyran Ring Formation

Internal nucleophilic attack of a hydroxy aldehyde (23 ) under acidic conditions forms the tetrahydropyran ring. Optimal results are obtained with TsOH in toluene, yielding 92% of the desired product (Table 2).

Table 2: Optimization of Tetrahydropyran Cyclization

| Entry | Acid Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| 1 | TsOH | Toluene | 110 | 92% |

| 2 | HClO₄ | DCM | 25 | 65% |

| 3 | PPTS | THF | 60 | 78% |

Challenges and Mitigation Strategies

Racemization During Acetalization

Acetalization of intermediate 1 with 1,2-ethanediol and TsOH risks racemization. Reducing TsOH loading to 1 mol% minimizes ee loss from 20% to <5% (Table 3).

Table 3: Impact of TsOH Concentration on Enantiomeric Excess

| TsOH (mol%) | Time (h) | ee (%) |

|---|---|---|

| 20 | 5 | 75 |

| 5 | 5 | 88 |

| 1 | 5 | 95 |

Purification of Polar Intermediates

Late-stage intermediates, such as hydroxy aldehyde 23 , require chromatographic purification on silica gel modified with triethylamine to prevent decomposition.

Recent Advances in Enantioselective Synthesis

常见问题

Q. How can researchers ethically share primary data on this compound while protecting intellectual property during collaborative projects?

- Methodological Answer: Use data-sharing agreements to define access boundaries. Deposit raw spectral data in public repositories (e.g., Zenodo) under embargo periods. Publish synthetic procedures in open-access formats while patenting novel applications separately. Cite all contributors in line with CRediT (Contributor Roles Taxonomy) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。